molecular formula C24H25N3O2 B2891458 N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034301-88-5

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2891458
CAS No.: 2034301-88-5
M. Wt: 387.483
InChI Key: ZXSYVYIDALBSBJ-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a versatile chemical compound extensively used in scientific research for its diverse applications in drug discovery, medicinal chemistry, and synthetic organic chemistry. This compound is known for its unique structure, which combines a benzhydryl group, a pyridin-4-yloxy group, and a piperidine-1-carboxamide moiety, making it a valuable tool in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 4-hydroxypyridine to form benzhydryl-4-pyridinyloxy. This intermediate is then reacted with piperidine-1-carboxamide under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzhydryl-4-pyridinyloxy-piperidine-1-carboxylic acid, while reduction may produce benzhydryl-4-pyridinyloxy-piperidine-1-methanol.

Scientific Research Applications

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
  • N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Uniqueness

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications .

Properties

IUPAC Name

N-benzhydryl-4-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-17-13-22(14-18-27)29-21-11-15-25-16-12-21)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,15-16,22-23H,13-14,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSYVYIDALBSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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